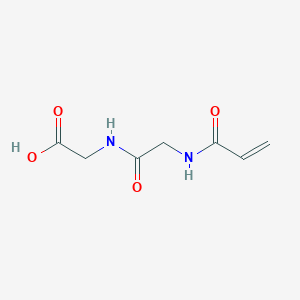
Methyl 3-(benzenesulfonyl)-4-bromocyclopentane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(benzenesulfonyl)-4-bromocyclopentane-1-carboxylate is an organic compound that features a cyclopentane ring substituted with a benzenesulfonyl group, a bromine atom, and a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(benzenesulfonyl)-4-bromocyclopentane-1-carboxylate typically involves multiple steps. One common method includes the bromination of a cyclopentane derivative followed by sulfonylation and esterification. For example, the bromination can be achieved using N-bromosuccinimide (NBS) under radical conditions . Finally, the esterification can be carried out using methanol and an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(benzenesulfonyl)-4-bromocyclopentane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles under SN1 or SN2 conditions.
Oxidation Reactions: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination under radical conditions.
Benzenesulfonyl chloride: Used for sulfonylation in the presence of a base.
Methanol and acid catalyst: Used for esterification.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted cyclopentane derivatives can be formed.
Oxidation Products: Sulfone derivatives are formed upon oxidation of the benzenesulfonyl group.
Reduction Products: Alcohol derivatives are formed upon reduction of the ester group.
Aplicaciones Científicas De Investigación
Methyl 3-(benzenesulfonyl)-4-bromocyclopentane-1-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methyl 3-(benzenesulfonyl)-4-bromocyclopentane-1-carboxylate involves its interaction with various molecular targets. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The bromine atom can participate in substitution reactions, while the ester group can undergo hydrolysis or reduction . These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl benzenesulfonate: Similar in structure but lacks the bromocyclopentane ring.
Bromocyclopentane derivatives: Similar in having a bromine-substituted cyclopentane ring but lack the benzenesulfonyl and ester groups.
Sulfone derivatives: Similar in having a sulfone group but differ in the rest of the molecular structure.
Uniqueness
Methyl 3-(benzenesulfonyl)-4-bromocyclopentane-1-carboxylate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in synthetic chemistry and various research applications .
Propiedades
Número CAS |
115678-59-6 |
|---|---|
Fórmula molecular |
C13H15BrO4S |
Peso molecular |
347.23 g/mol |
Nombre IUPAC |
methyl 3-(benzenesulfonyl)-4-bromocyclopentane-1-carboxylate |
InChI |
InChI=1S/C13H15BrO4S/c1-18-13(15)9-7-11(14)12(8-9)19(16,17)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3 |
Clave InChI |
BPPGLCCCEMLRMB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CC(C(C1)Br)S(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


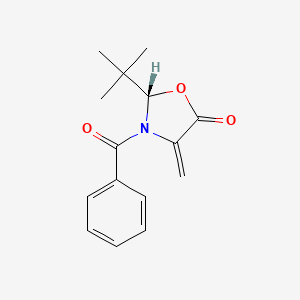
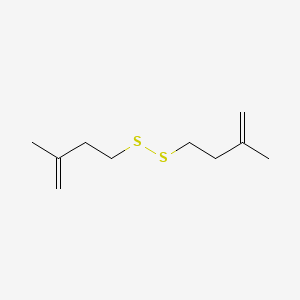
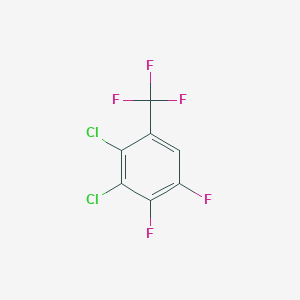
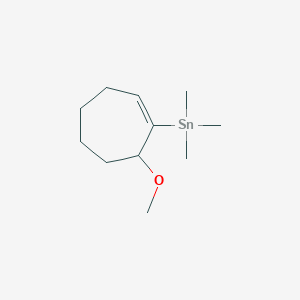


![6-({[2-(Dimethylamino)ethyl]amino}methylidene)-2-ethoxycyclohexa-2,4-dien-1-one](/img/structure/B14304258.png)
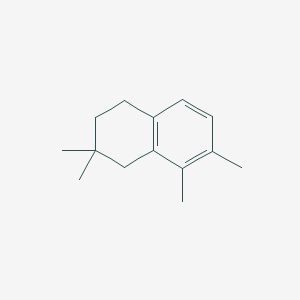

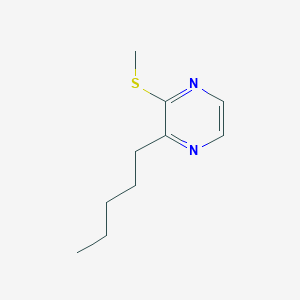
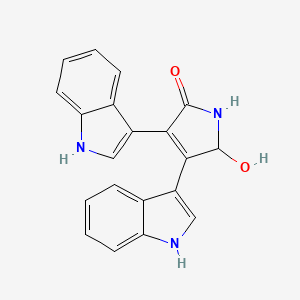
![3-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-2(3H)-one](/img/structure/B14304295.png)
![2-[(3,4-Dimethylphenyl)methoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14304304.png)
